molecular formula C13H20N2O B12690838 Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- CAS No. 42816-33-1

Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-

Cat. No.: B12690838
CAS No.: 42816-33-1
M. Wt: 220.31 g/mol
InChI Key: ZPEDSBOBSNNATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]-: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to an ethyl group, which is further connected to a 3-methylphenyl group through an aminoethyl linkage

Properties

CAS No.

42816-33-1

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[2-(N-ethyl-3-methylanilino)ethyl]acetamide

InChI

InChI=1S/C13H20N2O/c1-4-15(9-8-14-12(3)16)13-7-5-6-11(2)10-13/h5-7,10H,4,8-9H2,1-3H3,(H,14,16)

InChI Key

ZPEDSBOBSNNATM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C)C1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- typically involves the reaction of 3-methylphenylamine with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide under specific conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the aminoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of acetamide derivatives. For instance, N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives have been synthesized and evaluated for their efficacy against liver cancer cell lines (HepG2). These compounds demonstrated moderate to excellent anticancer activity, with variations attributed to the substitution patterns on the aryl rings. The MTT assay results indicated significant cytotoxic effects, suggesting that such acetamide derivatives could be developed into effective anticancer agents .

1.2 Neuroprotective Properties

Acetamide derivatives have also been investigated for their neuroprotective effects. Compounds that inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE) are of particular interest in treating neurodegenerative diseases like Alzheimer's. Studies show that certain acetamides exhibit selective inhibition of MAO-B and AChE, which could lead to improved therapeutic strategies for managing these conditions .

Agricultural Applications

2.1 Pesticidal Properties

Acetamides have found applications as pesticides. The structure-activity relationship (SAR) studies indicate that modifications in the acetamide structure can enhance its efficacy against various pests while minimizing toxicity to non-target organisms. Research has shown that certain acetamide derivatives exhibit potent insecticidal activity, making them viable candidates for developing new agricultural chemicals .

Synthetic Chemistry

3.1 Building Blocks in Organic Synthesis

Acetamides serve as versatile intermediates in organic synthesis. They are utilized in the synthesis of various biologically active compounds and serve as building blocks for more complex molecules. For example, N-methoxy-N-methyl-acetamides have been employed as reagents for homologation reactions under mild conditions, showcasing their utility in synthetic pathways .

3.2 Hybridization Techniques

The concept of molecular hybridization has been effectively applied using acetamides to create novel compounds with enhanced biological activities. By combining different pharmacophores within a single molecule, researchers can develop hybrids that demonstrate improved efficacy against specific biological targets .

Case Studies

Study Compound Application Findings
Study 1N-substituted 5-aryl-1,2,4-triazole-3-acetamideAnticancerModerate to excellent cytotoxicity against HepG2 cells
Study 2Acetamide derivativesNeuroprotectionSelective inhibition of MAO-B and AChE
Study 3Ethyl-substituted acetamidesPesticidalPotent insecticidal activity with low toxicity to non-targets

Mechanism of Action

The mechanism of action of ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

  • ACETAMIDE,N-[2-[METHYL(3-METHYLPHENYL)AMINO]ETHYL]-
  • ACETAMIDE,N-[2-[ETHYL(2-METHYLPHENYL)AMINO]ETHYL]-
  • ACETAMIDE,N-[2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL]-

Uniqueness: ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the ethylamino linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Biological Activity

Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on neuroprotective effects, anticancer properties, and enzyme inhibition, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H20N2O
  • Molecular Weight : 220.32 g/mol
  • CAS Number : 3084874

The compound features an acetamide functional group attached to an ethyl chain with a 3-methylphenyl amino substituent, which contributes to its biological activity.

1. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of acetamide derivatives, particularly in the context of oxidative stress-induced neuroinflammation. A study involving benzimidazole-containing acetamide derivatives demonstrated that these compounds could mitigate ethanol-induced neurodegeneration in rat models. The derivatives were shown to reduce oxidative stress markers and inflammation indicators such as TNF-α and NF-κB .

Key Findings :

  • Reduction in Oxidative Stress : Treatment with acetamide derivatives improved antioxidant enzyme levels.
  • Neuroinflammation Suppression : Significant reductions in pro-inflammatory cytokines were observed.
  • Memory Improvement : Behavioral tests indicated enhanced memory retention in treated groups compared to controls.

2. Anticancer Properties

Acetamide derivatives have also been investigated for their anticancer activities. One study focused on the synthesis of new N-substituted triazole-acetamide derivatives, which were screened against HepG2 liver cancer cells. The most potent derivative exhibited an IC50 value of 13.004 µg/mL, indicating significant cytotoxicity .

Anticancer Activity Table :

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.500Moderate
6e28.399Low

3. Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies, particularly against carbonic anhydrase (CA) enzymes. A study reported that certain derivatives exhibited selective inhibition of CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potential applications in cancer therapy due to their selectivity over CA II .

Case Study: Neuroprotection in Ethanol-Induced Neurodegeneration

In a controlled experiment, rats were administered ethanol to induce neurodegeneration. The introduction of acetamide derivatives resulted in:

  • A significant decrease in oxidative stress markers.
  • Improvement in cognitive functions as assessed by maze tests.
  • Reduction of inflammatory markers such as COX-2 and iNOS.

Research Findings on Anticancer Activity

A series of synthesized acetamide derivatives were tested against various cancer cell lines:

  • The structure–activity relationship (SAR) indicated that electron-donating groups on the aromatic ring significantly enhanced anticancer activity.
  • Compounds with methyl substitutions showed better efficacy compared to those with electron-withdrawing groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.